

Methimepip Dihydrobromide (CAS RN: 151070-80-3): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methimepip dihydrobromide*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methimepip dihydrobromide is a potent and highly selective histamine H3 receptor (H3R) agonist. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, pharmacology, and mechanism of action. The document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, particularly those focused on the histaminergic system. While extensive pharmacological data is available, this guide also highlights areas where publicly accessible information, such as detailed synthesis protocols and comprehensive toxicology data, is limited.

Introduction

Methimepip, with the IUPAC name 4-(1H-imidazol-4-ylmethyl)-1-methylpiperidine, is a piperidine derivative that has garnered significant interest in neuroscience research.^[1] Its high affinity and selectivity for the histamine H3 receptor make it a valuable tool for investigating the physiological and pathological roles of this receptor. The H3 receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Consequently, ligands acting on the H3 receptor, such as Methimepip, have potential therapeutic applications in a range of neurological and psychiatric disorders. This guide synthesizes the current technical knowledge on **Methimepip dihydrobromide**.

Physicochemical Properties

Methimepip dihydrobromide is the salt form commonly used in research due to its enhanced stability and solubility in aqueous solutions.[\[1\]](#)

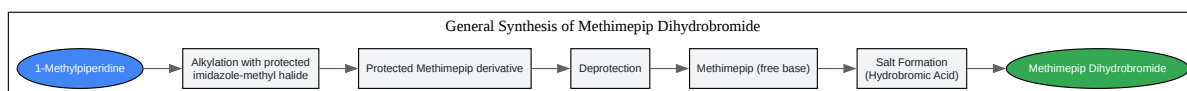
Property	Value	Reference(s)
CAS Number	151070-80-3	[2]
Molecular Formula	C ₁₀ H ₁₇ N ₃ ·2HBr	[2]
Molecular Weight	341.09 g/mol	[2]
Appearance	Solid	
Solubility	Soluble to 100 mM in water; Soluble in DMSO	[1]
Storage	Desiccate at room temperature. Some sources recommend storage at 0–4°C in anhydrous conditions to prevent deliquescence.	[1]
Stability	The dihydrobromide salt is hygroscopic. The dioxalate salt form exhibits superior stability.	[1]
Purity	Typically >98% (HPLC)	[1]

Synthesis

A detailed, step-by-step synthesis protocol for **Methimepip dihydrobromide** is not extensively described in publicly available literature. However, the general synthetic route involves a multi-step process typical for piperidine derivatives.[\[1\]](#) The key steps are:

- Alkylation: Alkylation of 1-methylpiperidine with a protected imidazole-methyl halide.
- Deprotection: Removal of the protecting group from the imidazole moiety.
- Salt Formation: Reaction with hydrobromic acid (HBr) to yield the dihydrobromide salt.[\[1\]](#)

Reaction progress and product identity are typically confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]



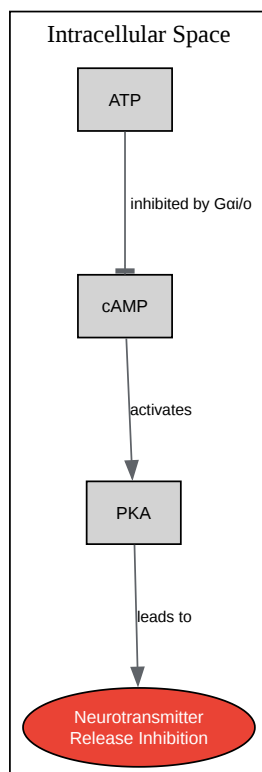
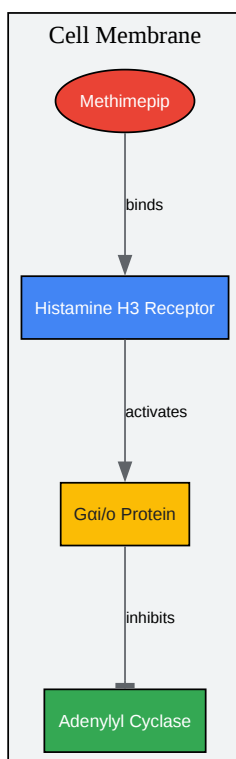
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A high-level overview of the synthetic pathway for **Methimepip dihydrobromide**.

Pharmacology

Mechanism of Action

Methimepip is a potent and selective agonist of the histamine H3 receptor.[3] The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gai/o subunit.[1] Agonist binding to the H3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of various downstream effectors, ultimately leading to the presynaptic inhibition of neurotransmitter release, including histamine itself.[1]



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Simplified signaling pathway of Methimepip-mediated H3 receptor activation.

Receptor Binding Affinity and Selectivity

Methimepip exhibits high affinity for the human histamine H3 receptor and remarkable selectivity over other histamine receptor subtypes.

Receptor Subtype	Binding Affinity (pKi)	Reference(s)
Human H3	9.0	[3][4]
Human H4	5.7	[4]
Human H1	< 5.0	[4]
Human H2	< 5.0	[4]

This represents a >2000-fold selectivity for the H3 receptor over the H4 receptor and >10000-fold selectivity over H1 and H2 receptors.[3]

Functional Activity

Methimepip acts as a full agonist at the histamine H3 receptor.

Assay	Species/System	Functional Activity	Reference(s)
[³⁵ S]GTPγS Binding	HEK-293 cells (recombinant hH3R)	pEC ₅₀ = 9.5	[3]
EFS-evoked contractions	Guinea pig ileum	pD ₂ = 8.26	[3][4]
β-arrestin recruitment	HEK-293 cells	EC ₅₀ = 17 nM (50% activity)	[1]

The reduced efficacy in β-arrestin recruitment suggests potential biased agonism, which may have implications for receptor desensitization and long-term effects.[1]

In Vivo Pharmacology

- **Neurotransmitter Release:** In vivo microdialysis studies in the rat brain have shown that intraperitoneal administration of Methimepip (5 mg/kg) reduces the basal level of brain

histamine to approximately 25% of the baseline.[3]

- Behavioral Effects: In control rats, Methimepip has been shown to reduce the coupling of excitatory post-synaptic field potentials to population spikes and diminish dentate gyrus long-term potentiation (LTP).[5][6]

Toxicology

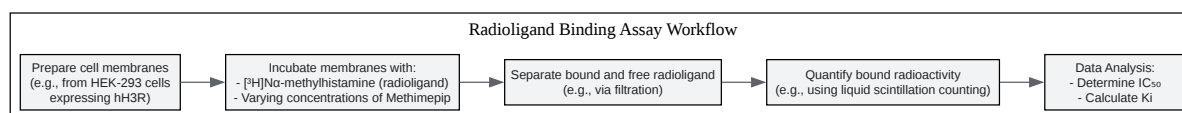
Comprehensive toxicological data, such as LD50 values for various routes of administration and detailed cytotoxicity studies on relevant cell lines, are not readily available in the public domain for **Methimepip dihydrobromide**. This information is critical for assessing the safety profile of the compound and is an area that requires further investigation.

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically utilizing Methimepip are not consistently published. However, based on general methodologies for H3 receptor ligands, the following outlines can be provided as a starting point for assay development.

Radioligand Binding Assay (General Protocol)

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds for the H3 receptor.



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A generalized workflow for a competitive radioligand binding assay.

Materials:

- Cell membranes expressing the histamine H3 receptor (e.g., from HEK-293 or CHO cells).

- Radioligand: [^3H]N α -methylhistamine.
- Test compound: **Methimepip dihydrobromide**.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Filtration apparatus and glass fiber filters.
- Scintillation counter and scintillation fluid.

Procedure:

- Thaw and homogenize the cell membrane preparation in ice-cold assay buffer.
- In a 96-well plate, add the cell membranes, [^3H]N α -methylhistamine at a concentration close to its K_d , and varying concentrations of Methimepip.
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Analyze the data using non-linear regression to determine the IC_{50} value, from which the K_i value can be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)

This protocol provides a general framework for a functional assay to measure the effect of Methimepip on cAMP levels in cells expressing the H3 receptor.

Materials:

- CHO-K1 or HEK-293 cells stably expressing the histamine H3 receptor.

- Test compound: **Methimepip dihydrobromide**.
- Forskolin (to stimulate adenylyl cyclase).
- cAMP detection kit (e.g., HTRF, ELISA).
- Cell culture medium and reagents.

Procedure:

- Plate the cells in a suitable microplate and culture overnight.
- Wash the cells with assay buffer.
- Pre-incubate the cells with varying concentrations of Methimepip for a short period (e.g., 15-30 minutes).
- Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
- Incubate for a further defined period (e.g., 30 minutes).
- Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
- Analyze the data to determine the EC₅₀ value of Methimepip for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Microdialysis (General Protocol for Histamine Measurement)

This is a generalized protocol for measuring extracellular histamine levels in the rat brain following the administration of Methimepip.

Materials:

- Male Wistar rats.
- Stereotaxic apparatus.

- Microdialysis probes.
- Perfusion pump.
- Ringer's solution (perfusion fluid).
- **Methimepip dihydrobromide** solution for injection.
- Fraction collector.
- HPLC system with fluorescence detection for histamine analysis.

Procedure:

- Anesthetize the rat and place it in the stereotaxic apparatus.
- Implant a microdialysis probe into the brain region of interest (e.g., hypothalamus or prefrontal cortex).[7]
- Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).[7]
- Allow for a stabilization period to obtain a stable baseline of histamine levels.
- Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection tubes containing a small amount of acid to prevent histamine degradation.[7]
- Administer **Methimepip dihydrobromide** (e.g., 5 mg/kg, i.p.).[3]
- Continue collecting dialysate samples to monitor changes in extracellular histamine levels.
- Analyze the histamine content in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection.[7]

Conclusion

Methimepip dihydrobromide is a powerful research tool for elucidating the role of the histamine H3 receptor in the central nervous system. Its high potency and selectivity make it an ideal agonist for in vitro and in vivo studies. This technical guide has summarized the key

physicochemical and pharmacological properties of Methimepip, providing a foundation for its use in research. However, it is important to note the current limitations in publicly available data, particularly regarding detailed synthesis procedures and comprehensive toxicological information. Further research in these areas would be beneficial for the broader scientific community and for the potential future development of H3 receptor-targeted therapeutics.

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